molecular formula C13H15NO2S B8315112 Ethyl 6-(1-aminoethyl)-1-benzothiophene-2-carboxylate

Ethyl 6-(1-aminoethyl)-1-benzothiophene-2-carboxylate

Cat. No. B8315112
M. Wt: 249.33 g/mol
InChI Key: NCMNARWIDLJITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(1-aminoethyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 6-(1-aminoethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-3-16-13(15)12-7-10-5-4-9(8(2)14)6-11(10)17-12/h4-8H,3,14H2,1-2H3

InChI Key

NCMNARWIDLJITG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 6-(1-azidoethyl)-1-benzothiophene-2-carboxylate (1.7 g, 6.17 mmol) in EtOAc (50 mL) was added 10% Pd/C (170 mg), and the resultant slurry was hydrogenated under 1 atm of H2 for 4 h at RT. The reaction mixture was filtered via Celite and the filtrate was concentrated and dried to give the desired product (1.51 g, 98.6%). 1H NMR (CDCl3, 600 MHz) δ 8.01 (d, J=0.9 Hz, 1H), 7.84 (m, 1H), 7.81 (d, J=8.2 Hz, 1H), 7.38 (dd, J=8.2, 0.9 Hz, 1H), 4.39 (q, J=7.3 Hz, 2H), 4.25 (q, J=6.8 Hz, 1H), 1.44 (d, J=6.8 Hz, 3H), 1.40 (t, J=7.3 Hz, 3H). MS: cal'd 250 (MH+), exp 250 (MH+).
Name
ethyl 6-(1-azidoethyl)-1-benzothiophene-2-carboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step One
Yield
98.6%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1cc2ccc(C(C)N=[N+]=[N-])cc2s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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